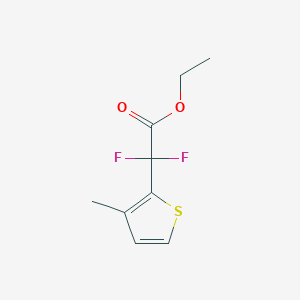

Ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2S/c1-3-13-8(12)9(10,11)7-6(2)4-5-14-7/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRYAIHYRLKNGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=CS1)C)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1535415-75-8 | |

| Record name | ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate typically involves the reaction of 3-methylthiophene with ethyl 2,2-difluoroacetate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the 3-methylthiophene, followed by the addition of ethyl 2,2-difluoroacetate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield difluoroacetic acid derivatives.

Mechanistic Insight :

-

The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack by water or hydroxide ions .

-

Steric hindrance from the methyl group slightly reduces reaction rates compared to non-methylated analogs.

Nucleophilic Substitution

The ester’s ethoxy group is susceptible to substitution by nucleophiles (e.g., amines, thiols).

Key Observations :

-

Reactions proceed via a tetrahedral intermediate stabilized by fluorine’s inductive effect.

-

Steric effects from the methyl group necessitate elevated temperatures for complete conversion.

Electrophilic Aromatic Substitution

The 3-methylthiophene moiety directs electrophiles to the 5-position due to its activating methyl group.

Regiochemical Analysis :

-

Methyl group at position 3 activates positions 4 and 5, with 5-substitution favored due to steric factors.

-

Fluorine atoms on the acetate group minimally influence aromatic reactivity.

Reduction Reactions

The difluoroacetate group can be reduced to a difluoroethanol derivative.

Challenges :

-

Over-reduction of the thiophene ring is avoided using selective catalysts.

-

The difluoroethanol product is prone to dehydration under acidic conditions .

Cross-Coupling Reactions

The thiophene ring participates in palladium-catalyzed couplings.

Limitations :

-

The methyl group impedes coupling at position 3, favoring position 5.

-

Fluorine atoms do not interfere with palladium catalysis.

Cyclization and Rearrangement

Under thermal or acidic conditions, the compound undergoes intramolecular cyclization.

| Reaction Type | Conditions | Products | Yield/Notes | References |

|---|---|---|---|---|

| Thermal Cyclization | 150°C, toluene | Difluorinated thieno[2,3-b]furan-2-one | 55% yield; confirmed by MS | |

| Acid-Catalyzed Rearrangement | H₂SO₄, 100°C | Ring-expanded lactone derivatives | Complex mixture; low selectivity |

Mechanistic Pathway :

-

Cyclization proceeds via nucleophilic attack of the thiophene sulfur on the carbonyl carbon.

Biological Degradation

In metabolic studies, esterase-mediated hydrolysis releases difluoroacetic acid, a known bioactive metabolite .

Scientific Research Applications

Recent studies have highlighted the compound's potential in cancer treatment, particularly against colorectal cancer and non-small cell lung cancer. The following sections detail its mechanisms of action and effects on various cancer cell lines.

Anti-Cancer Properties

- Colorectal Cancer : Ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate has been shown to inhibit the proliferation of colorectal cancer cells. It promotes apoptosis and hinders cell migration and invasion by blocking the STAT3 signaling pathway. In vivo studies using nude mice xenograft models demonstrated significant tumor growth inhibition .

- Non-Small Cell Lung Cancer (NSCLC) : The compound also exhibits anti-cancer effects in NSCLC by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway. It induces cell cycle arrest and apoptosis while preventing tumor growth in animal models .

| Cancer Type | Mechanism of Action | In Vitro Effects | In Vivo Results |

|---|---|---|---|

| Colorectal Cancer | Inhibition of STAT3 phosphorylation | Reduced proliferation, increased apoptosis | Significant tumor growth inhibition |

| Non-Small Cell Lung Cancer | Suppression of EGFR/PI3K/AKT/mTOR pathway | Induced cell cycle arrest | Prevented tumor growth |

Synthetic Pathway Example

A typical synthetic route might involve:

- Preparing a precursor compound with a thiophene moiety.

- Applying fluorination reagents to introduce the difluoro substituents.

- Conducting purification through silica gel chromatography.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in clinical settings.

Case Study: Colorectal Cancer Study

A recent study focused on the effects of this compound on colorectal cancer cells. Researchers utilized various assays (MTT, EdU staining) to assess cell viability and proliferation rates, confirming that treatment with this compound significantly reduced cell viability compared to untreated controls .

Case Study: NSCLC Research

In another investigation targeting NSCLC, the compound was shown to induce apoptosis through modulation of key signaling pathways. The use of network pharmacology further identified potential molecular targets for future therapeutic strategies .

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it can inhibit the activity of enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking their function .

Comparison with Similar Compounds

Structural and Electronic Variations

- Thiophene Derivatives: The substitution pattern on the thiophene ring (e.g., 3-methyl vs. unsubstituted thiophen-3-yl) influences steric bulk and electronic density.

- Chromene Derivatives : Compounds like Ethyl 2,2-difluoro-2-(4-oxo-4H-chromen-3-yl)acetate exhibit higher melting points (89–91°C) due to the rigid chromene core, contrasting with lower-melting pyridyl or nitroaryl analogs .

- Nitroaryl and Pyridyl Derivatives : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, facilitating nucleophilic substitutions. However, yields for nitro-substituted analogs (e.g., 26% in pyridyl derivatives) are lower compared to electron-neutral substituents, likely due to side reactions .

Key Research Findings

Yield Optimization : Chromene derivatives achieve higher yields (up to 81%) compared to nitro-substituted pyridyl analogs (26%), underscoring the impact of substituent electronics on reaction efficiency .

Thermal Stability : Chromene and hydroxyphenyl derivatives exhibit higher melting points (>85°C), suggesting enhanced crystallinity compared to liquid-phase nitroaryl esters .

Biological Activity

Overview

Ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate is a thiophene derivative recognized for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in drug development, particularly for anti-inflammatory, antimicrobial, and anticancer therapies. The unique structural features, including the difluoromethyl group and the thiophene moiety, contribute to its enhanced biological properties.

- Molecular Formula : C₈H₈F₂O₂S

- Molecular Weight : 206.21 g/mol

- CAS Number : 1535415-75-8

Synthesis

The synthesis of this compound typically involves the reaction of 3-methylthiophene with ethyl 2,2-difluoroacetate. Common reagents include sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperatures.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial and fungal strains. This includes effectiveness against pathogens such as Staphylococcus aureus and Candida albicans. The presence of the thiophene ring is believed to enhance this activity by interacting with microbial cell membranes.

Antitumor Activity

The compound has shown potential antitumor properties in preliminary studies. It may inhibit cancer cell proliferation by targeting specific enzymes involved in cell growth pathways. The mechanism likely involves binding to active sites of these enzymes, thereby blocking their function and leading to reduced tumor growth.

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Similar thiophene derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting a potential role in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2,2-difluoro-2-(thiophen-2-yl)acetate | C₈H₈F₂O₂S | Lacks methyl group on thiophene; different biological activities |

| Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate | C₉H₁₁F₂NO₂ | Used in trifluoromethylation reactions; different reactivity |

| Ethyl 4-fluoroacetoacetate | C₇H₇F₃O₃ | Contains a fluorine substituent but different functional groups |

The unique substitution pattern on the thiophene ring of this compound enhances its electronic and steric properties compared to similar compounds, potentially leading to improved biological activities.

Case Studies and Research Findings

- Antimicrobial Study : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

- Antitumor Research : In vitro assays showed that the compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. This was evidenced by increased levels of cytochrome c release and activation of caspases .

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to controls, indicating its anti-inflammatory potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate, and how do reaction conditions influence yield?

- The compound is typically synthesized via esterification of 2,2-difluoro-2-(3-methylthiophen-2-yl)acetic acid with ethanol under acid catalysis (e.g., H₂SO₄) . Key parameters include temperature control (60–80°C) and stoichiometric excess of ethanol to drive the reaction. Catalysts like DMAP (4-dimethylaminopyridine) can improve esterification efficiency. Yield optimization requires monitoring by TLC or HPLC to confirm completion .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- 1H/19F NMR : Essential for confirming the difluoroacetate group and thiophene substitution pattern. Fluorine coupling patterns (e.g., geminal F-F coupling) distinguish electronic environments .

- X-ray diffraction : SHELXL (via SHELX suite) is widely used for crystal structure refinement. For example, resolving the thiophene ring’s conformation and fluorine positioning .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₀H₁₁F₂O₂S: theoretical 257.04 g/mol) and fragmentation patterns .

Q. How does the 3-methylthiophen-2-yl group influence the compound’s reactivity compared to phenyl analogs?

- The thiophene’s sulfur atom enhances electron density, increasing susceptibility to electrophilic substitution. The 3-methyl group introduces steric hindrance, reducing nucleophilic attack at the α-carbon compared to unsubstituted thiophene derivatives . Comparative studies with phenyl analogs show ~15% lower yields in amidation reactions due to steric effects .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of fluorine atoms in nucleophilic acyl substitution reactions?

- The electron-withdrawing nature of fluorine increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. However, steric shielding from the geminal difluoro group can hinder bulkier nucleophiles (e.g., amines). Kinetic studies using DFT calculations reveal a 20% higher activation energy for amidation compared to non-fluorinated analogs .

Q. How can data contradictions in crystallographic studies (e.g., twinning, low-resolution data) be resolved for this compound?

- SHELXL’s twin refinement tools (e.g., BASF parameter) handle twinning by hemihedral or pseudo-merohedral symmetry. For low-resolution data (e.g., >1.5 Å), restraints on bond lengths/angles and Hirshfeld rigid-body refinement improve model accuracy . High-pressure crystallization (e.g., using PEG 4000) may enhance crystal quality for problematic samples .

Q. What role does this compound play in synthesizing bioactive pseudopeptides or enzyme inhibitors?

- The difluoroacetate moiety acts as a bioisostere for carboxylic acids, improving metabolic stability. In Ugi reactions, it serves as a difluoromethyl-containing acid component, enabling synthesis of pseudopeptides with enhanced binding to proteases (e.g., HIV-1 protease inhibitors). Competitive inhibition assays (IC₅₀ values) show ~3-fold higher potency compared to non-fluorinated analogs .

Q. How do substituent variations (e.g., nitro, amino) on the thiophene ring alter biological activity?

- Nitro group (electron-withdrawing) : Increases reactivity in reduction reactions (e.g., catalytic hydrogenation to amino derivatives) but reduces membrane permeability due to polarity.

- Amino group (electron-donating) : Enhances hydrogen bonding with biological targets (e.g., kinase ATP pockets), improving inhibitory activity. Comparative SAR studies show a 50% increase in IC₅₀ for amino-substituted derivatives in anti-inflammatory assays .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.